

Introduction: The Strategic Importance of 2,5-Dichlorofluorobenzene

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Compound of Interest

Compound Name: 2,5-Dichlorofluorobenzene

Cat. No.: B1582246

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2,5-Dichlorofluorobenzene (DCFB) is a halogenated aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure, featuring a benzene ring substituted with two chlorine atoms and one fluorine atom, provides a unique combination of stability and controlled reactivity. For researchers and professionals in drug development and agrochemical synthesis, understanding the fundamental properties of DCFB is not merely an academic exercise; it is a prerequisite for leveraging its potential as a versatile building block.^[3] The strategic placement of halogen atoms influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making the 2,5-dichlorofluorophenyl motif a valuable scaffold in medicinal chemistry.^{[4][5]} This guide offers a senior application scientist's perspective on the core properties, analytical characterization, safe handling, and synthetic utility of this important chemical intermediate.

Part 1: Core Physicochemical and Identification Data

A precise understanding of a chemical's physical and identifying properties is the foundation of its effective use in a laboratory or industrial setting. These parameters govern everything from reaction setup and solvent selection to purification and storage.

Identification and Nomenclature

Correctly identifying a chemical reagent is the first step in any successful experimental workflow. **2,5-Dichlorofluorobenzene** is known by several synonyms, and its identity is

definitively confirmed by its CAS number.

Table 1: Compound Identification

| Identifier | Value | Source |
|-------------------|---|---|
| IUPAC Name | 1,4-dichloro-2-fluorobenzene | [6] |
| CAS Number | 348-59-4 | [1] [6] |
| Molecular Formula | C ₆ H ₃ Cl ₂ F | [1] [6] |
| Molecular Weight | 164.99 g/mol | [1] [6] |
| InChIKey | BJQTYCQGIXZSNM-UHFFFAOYSA-N | [6] |

| Canonical SMILES| C1=CC(=C(C=C1Cl)F)Cl |[\[6\]](#) |

Physicochemical Properties

The physical state, solubility, and thermal properties of **2,5-Dichlorofluorobenzene** dictate its handling and reaction conditions. As a liquid at room temperature with a relatively high boiling point, it is manageable in standard laboratory glassware without requiring specialized low-temperature apparatus.[\[1\]](#) Its flash point indicates that it is a combustible liquid, a critical piece of information for safety and risk assessment.[\[1\]](#)

Table 2: Physicochemical Data

| Property | Value | Source |
|----------------|--------------------------------------|---------------------|
| Physical State | Transparent, colorless liquid | [1] |
| Density | ~1.383 g/cm ³ | [1] |
| Boiling Point | ~168 °C | [1] |

| Flash Point | 65 °C |[\[1\]](#) |

Part 2: Spectroscopic Analysis and Structural Elucidation

Confirming the identity and purity of a starting material like **2,5-Dichlorofluorobenzene** is paramount. Spectroscopic methods provide a definitive fingerprint of the molecule. The following sections describe the expected spectral characteristics, explaining the causality between the molecular structure and the spectral output.

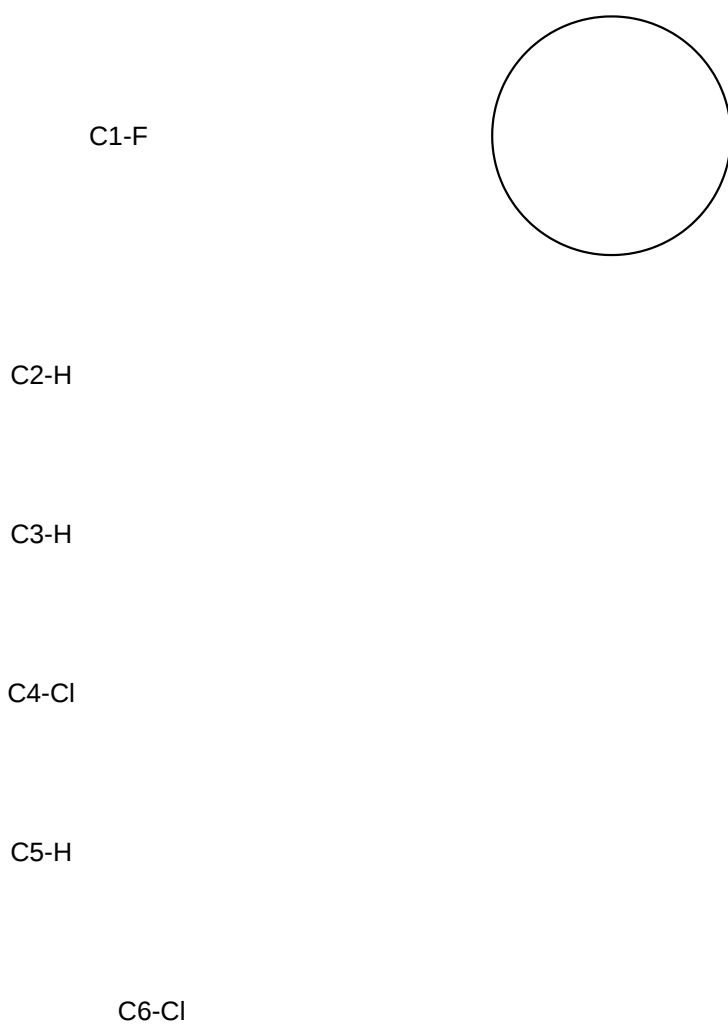


Figure 1: Structure of 2,5-Dichlorofluorobenzene with Atom Numbering

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Caption: Molecular structure for spectroscopic correlation.

- **Mass Spectrometry (MS):** In a mass spectrum, **2,5-Dichlorofluorobenzene** will exhibit a characteristic isotopic pattern for the molecular ion $[M]^+$ due to the presence of two chlorine atoms (^{35}Cl and ^{37}Cl). The expected pattern will show peaks at m/z 164 ($[M]^+$), 166 ($[M+2]^+$), and 168 ($[M+4]^+$) with an approximate ratio of 9:6:1. The primary fragment observed is often the loss of a chlorine atom, resulting in a peak around m/z 129.^[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum will display characteristic peaks for an aromatic compound. Key absorptions include C-H stretching for the aromatic protons (typically $>3000\text{ cm}^{-1}$), C=C stretching within the benzene ring (in the $1400\text{-}1600\text{ cm}^{-1}$ region), and strong C-Cl and C-F stretching bands in the fingerprint region (typically $1000\text{-}1300\text{ cm}^{-1}$ for C-F and $600\text{-}800\text{ cm}^{-1}$ for C-Cl).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The molecule has three distinct aromatic protons. Their chemical shifts will be downfield (typically δ 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring and halogens. The splitting patterns will be complex due to proton-proton (^3JHH) and proton-fluorine (^3JHF , ^4JHF) coupling.
 - ^{13}C NMR: Six distinct carbon signals are expected. The carbon attached to fluorine (C1) will show a large one-bond coupling constant (^1JCF) and will be significantly shifted. The carbons attached to chlorine (C4, C6) will also be readily identifiable.
 - ^{19}F NMR: A single resonance is expected, and its chemical shift provides a clear indication of the fluorine's electronic environment.

Part 3: Synthesis and Reactivity

As an intermediate, the true value of **2,5-Dichlorofluorobenzene** lies in its reactivity. The fluorine and chlorine substituents have opposing electronic effects that must be understood to predict reaction outcomes. Fluorine is strongly electron-withdrawing via induction but a weak ortho-, para-director through resonance. Chlorine is less electronegative and also acts as an ortho-, para-director. This electronic tug-of-war opens up specific pathways for further functionalization.

Synthetic Pathways

While numerous specific industrial processes exist, a common laboratory-scale approach to synthesizing substituted aromatics like DCFB involves multi-step sequences starting from simpler precursors. A generalized workflow often involves nitration, followed by halogen exchange (halex) or Sandmeyer-type reactions to introduce the desired halogens at specific positions.

Caption: Generalized synthetic workflow for a halobenzene.

This diagram illustrates a logical, multi-step synthesis. The choice of starting material (e.g., 1,4-dichlorobenzene) and the sequence of reactions are critical for directing the substituents to the desired 2 and 5 positions, a core challenge in aromatic chemistry. For instance, a patent describes a process starting with a mixture of orthodichlorobenzene and paradichlorobenzene, which is nitrated and then fluoridated to yield a mixture of fluoronitrobenzene isomers.^[7]

Key Reactions and Mechanistic Insights

- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-withdrawing nature of the halogens activates the ring towards nucleophilic attack, particularly at positions ortho and para to the activating groups. This allows for the displacement of a chlorine atom by strong nucleophiles (e.g., alkoxides, amines) to build more complex molecules. The fluorine atom strongly activates the positions ortho and para to it, making the chlorine at C4 a potential site for substitution.
- **Electrophilic Aromatic Substitution (EAS):** While the ring is generally deactivated towards electrophiles due to the inductive effect of the halogens, reactions like nitration, halogenation, or Friedel-Crafts acylation can still occur under forcing conditions. The directing effects of the existing halogens will guide the incoming electrophile primarily to the remaining open positions (C3).

Part 4: Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. **2,5-Dichlorofluorobenzene** is a hazardous chemical, and adherence to established safety protocols is non-negotiable.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

Table 3: GHS Hazard Information for **2,5-Dichlorofluorobenzene**

| Category | Code | Statement | Source |
|--------------------------|--|--|---|
| Pictogram | Irritant (Exclamation Mark) | | [6] [8] |
| Signal Word | Warning | | [6] |
| Hazard Statements | H315 | Causes skin irritation | [6] |
| | H319 | Causes serious eye irritation | [6] |
| | H335 | May cause respiratory irritation | [6] |
| | H227 | Combustible liquid | [6] |
| Precautionary Statements | P261, P264, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. | [6] |
| | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

|| P403+P233, P501 | Store in a well-ventilated place. Keep container tightly closed. Dispose of contents/ container to an approved waste disposal plant. [\[6\]](#) |

Laboratory Handling Protocol

A self-validating safety system ensures that risks are managed at every step. The following workflow is a mandatory protocol for handling **2,5-Dichlorofluorobenzene**.

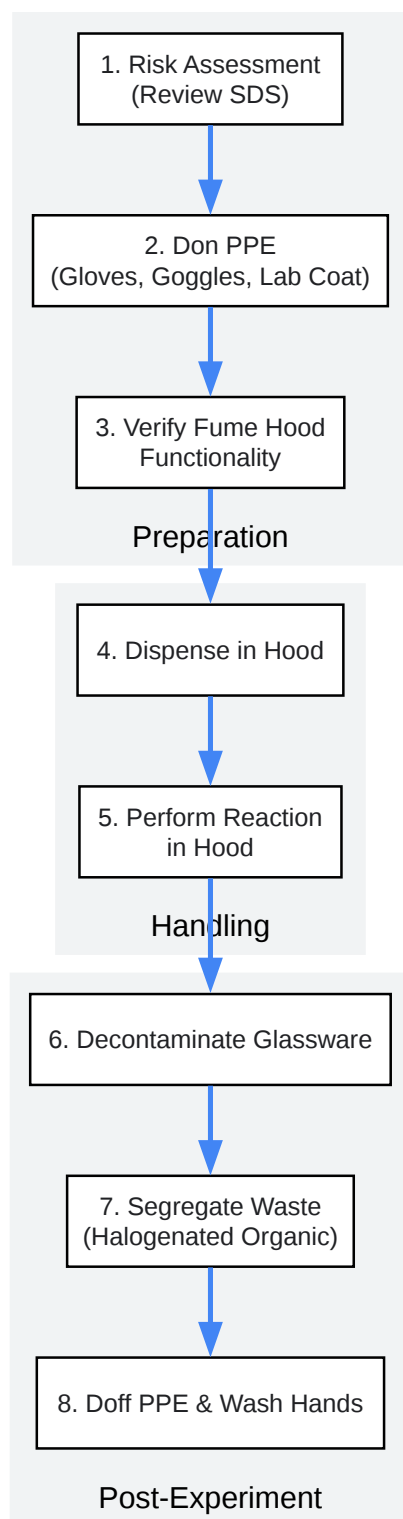


Figure 3: Mandatory Laboratory Safety Workflow

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Caption: Step-by-step safety protocol for handling DCFB.

- **Engineering Controls:** Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.
- **Personal Protective Equipment (PPE):** Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.
- **Spill Response:** In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.
- **Disposal:** Dispose of unused material and contaminated items as halogenated organic waste in accordance with local, state, and federal regulations.

Part 5: Applications in Research and Development

The primary industrial application of **2,5-Dichlorofluorobenzene** is as a key intermediate for pharmaceuticals and agrochemicals.^[1]

- **Pharmaceutical Synthesis:** The incorporation of a fluorinated phenyl ring can significantly alter a drug candidate's properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug.^[4] DCFB provides a robust scaffold to introduce the 2,5-dichlorofluorophenyl moiety into potential drug molecules.
- **Agrochemicals:** Similar to its role in pharmaceuticals, DCFB is a building block for modern pesticides and herbicides. The stability conferred by the C-F bond and the overall lipophilicity of the molecule contribute to the efficacy and environmental persistence of the final active ingredient.^[1]

Conclusion

2,5-Dichlorofluorobenzene is more than just a chemical on a shelf; it is a tool that enables innovation in life sciences. Its value is unlocked through a comprehensive understanding of its properties, from its spectroscopic signature and predictable reactivity to its safe handling protocols. For the medicinal chemist or process development scientist, DCFB offers a reliable and versatile starting point for constructing novel molecules with tailored biological activities. By

adhering to the principles of scientific integrity and safety outlined in this guide, researchers can confidently and effectively utilize this key intermediate to advance their projects in drug discovery and beyond.

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